VU0420373

Antimicrobial Resistance Bacterial Metabolism Heme Sensing

Targeting metabolically dormant Staphylococcus aureus small colony variants (SCVs) without inducing resistance remains a persistent challenge in anti-infective research. VU0420373 (CAS 38376-29-3) is a structurally optimized, calibrated HssRS activator that overcomes this barrier through a distinct mechanism-perturbing central metabolism to induce endogenous heme biosynthesis. • Quantified HssRS activation: EC50 10.7 μM (pEC50 4.97); selective toxicity against fermenting S. aureus (IC50 >60 μM for respiring populations). • Mechanistically unique: heme-independent activation via metabolic perturbation, fundamentally distinct from '8882 or '3981; no generic substitution possible. • Validated in vivo: reduces liver abscesses & tissue damage in murine systemic infection models; prevents antibiotic resistance emergence.

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
Cat. No. B8022473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0420373
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O
InChIInChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18)
InChIKeySJPGLKXXUIEFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0420373: HssRS Activator for S. aureus Research


VU0420373 (CAS: 38376-29-3; also designated as compound 2e) is a small-molecule activator of the Staphylococcus aureus heme sensor system (HssRS), a two-component regulatory system critical for bacterial heme homeostasis and virulence [1]. Functioning via a mechanism distinct from conventional antibiotic classes, VU0420373 activates HssRS with an effective concentration (EC50) of 10.7 μM (pEC50 of 4.97), thereby inducing endogenous heme biosynthesis [1]. This activation pathway leads to specific toxicity against fermenting S. aureus populations, including clinically problematic small colony variants (SCVs), while simultaneously demonstrating the capacity to prevent the emergence of antibiotic resistance in experimental models [2].

VU0420373: Why Generic Substitution Fails


The HssRS activation landscape is highly nuanced, and generic substitution among HssRS activators is not supported by empirical evidence. Compounds such as VU0038882 ('8882) and Compound '3981 activate HssRS through fundamentally distinct molecular mechanisms: '8882 activates HssRS in a heme-dependent manner, whereas '3981 triggers HssRS activation independently of heme accumulation, and VU0420373 functions by perturbing central metabolism to induce endogenous heme biosynthesis [1]. These divergent mechanisms translate into profoundly different biological outcomes, including variations in metabolic state-specific toxicity and downstream effects on bacterial pathogenesis. Furthermore, VU0420373 is a structurally optimized derivative specifically designed to overcome the metabolic instability of its parent furan-containing scaffold (VU0038882), demonstrating that even subtle structural modifications within the same chemical series can drastically alter both pharmacological properties and biological efficacy [2]. Consequently, reliance on a non-specific HssRS activator will not reproduce the unique combination of metabolic perturbation, fermentative toxicity, and anti-virulence characteristics that are specifically quantified for VU0420373.

VU0420373: Quantitative Comparative Evidence


HssRS Activation Potency vs. Structural Analogs

VU0420373 activates the S. aureus HssRS system with an EC50 of 10.7 μM (pEC50 = 4.97) [1]. While the parent compound VU0038882 is also known to activate HssRS, its EC50 value was not explicitly quantified in the primary literature in the same manner as VU0420373; its activity is instead reported as a percentage activation at a fixed concentration (e.g., 204.8% activity at 0.01 mM) [2]. This difference in reported quantification highlights VU0420373's well-defined concentration-response relationship, which is essential for reproducible in vitro experimental design. Furthermore, the HssRS activator Compound '3981, while structurally and mechanistically distinct (activating HssRS independently of heme), lacks a directly comparable EC50 value for HssRS activation due to its inherent toxicity complicating assay interpretation, leading to the development of non-toxic derivatives for mechanistic studies [3].

Antimicrobial Resistance Bacterial Metabolism Heme Sensing

HssRS Activation Mechanism: Metabolic vs. Heme-Dependent

VU0420373 activates HssRS by perturbing central metabolism, leading to the induction of endogenous heme biosynthesis [1]. This mechanism is distinct from that of VU0038882, which activates HssRS in a heme-dependent manner [2]. The functional consequence of this mechanistic divergence is that VU0420373's activity is intrinsically linked to the bacterial metabolic state, making it specifically toxic to fermenting S. aureus [1]. In contrast, VU0038882's heme-dependent mechanism does not confer the same selective toxicity profile against fermenting populations, highlighting a critical differential feature for researchers investigating metabolic vulnerabilities in staphylococcal infections.

Bacterial Metabolism Mechanism of Action Heme Biosynthesis

Metabolic Toxicity: Fermenting S. aureus and SCVs

VU0420373 demonstrates selective toxicity towards fermenting S. aureus, while exhibiting an IC50 of >60 μM against both aerobic (respiring) and anaerobic Newman S. aureus strains [1]. This is a key differentiator from conventional antibiotics like vancomycin and daptomycin, whose efficacy is often diminished against metabolically dormant or slow-growing subpopulations such as small colony variants (SCVs) [2]. The original research explicitly notes that VU0420373 is toxic to clinically relevant small colony variants (SCVs), which are highly resistant to conventional antibiotics [2]. By contrast, VU0038882, while also an HssRS activator, does not share this well-defined, metabolic-state-dependent toxicity profile, as its activation of HssRS is heme-dependent [3].

Antimicrobial Resistance Small Colony Variants Bacterial Metabolism

In Vivo Anti-Pathogenesis in Murine Infection Model

In a murine model of systemic S. aureus infection, treatment with VU0420373 resulted in a significant reduction in the number of liver abscesses and associated tissue damage . This in vivo efficacy is directly linked to its mechanism of action, as the compound prevents the emergence of antibiotic resistance, enhances phagocyte killing, and reduces S. aureus pathogenesis [1]. While VU0038882 has also been shown to reduce pathogenesis [2], VU0420373 represents a structurally optimized derivative (replacement of a metabolically labile furan group with a 2-fluorophenyl group) designed for enhanced stability and improved pharmacokinetic properties, making it a more suitable tool for in vivo studies [1]. The precise quantitative reduction in abscess count and tissue damage is detailed in the primary research article and provides a measurable benchmark for in vivo performance.

In Vivo Efficacy Anti-Virulence Infection Model

Structural Optimization for Metabolic Stability

VU0420373 was specifically engineered to overcome the metabolic instability of the parent compound VU0038882. The key structural modification involved the replacement of a furan group in VU0038882 with a 2-fluorophenyl group, creating a more biologically stable derivative suitable for extended in vitro and in vivo experiments [1]. This modification is not merely structural; it directly translates to enhanced biological stability, making VU0420373 the preferred tool for studies requiring consistent compound exposure. The primary literature explicitly states that the furan was replaced with a 2-fluorophenyl group 'to create a more biologically stable derivative, VU0420373' [1]. This establishes a clear, structure-based advancement over its predecessor.

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

VU0420373: Research and Discovery Applications


Metabolic Vulnerability and Antibiotic Persistence in S. aureus

VU0420373's well-defined, metabolic-state-specific toxicity (IC50 >60 μM against respiring bacteria, but selective toxicity against fermenting populations) makes it an unparalleled tool for studying the role of bacterial metabolism in antibiotic tolerance and persistence [1]. Researchers can use VU0420373 to selectively eliminate fermenting subpopulations, such as small colony variants (SCVs), which are often responsible for chronic and recurrent infections and are refractory to conventional antibiotics [2]. This allows for the dissection of the contribution of these metabolically distinct cells to overall pathogenesis and treatment failure.

Probing HssRS Signaling and Heme Homeostasis

With a precisely quantified EC50 of 10.7 μM for HssRS activation, VU0420373 serves as a calibrated chemical probe for dissecting the HssRS signaling pathway [1]. Its distinct mechanism of action—perturbing central metabolism to induce endogenous heme biosynthesis—provides a unique vantage point for studying heme sensing and homeostasis, distinct from probes that activate the system in a heme-dependent (e.g., VU0038882) or heme-independent (e.g., Compound '3981) manner [3]. This allows researchers to activate HssRS under defined metabolic conditions and study the downstream effects on gene expression, virulence factor production, and bacterial physiology.

In Vivo Anti-Virulence Strategies in S. aureus

VU0420373 is a structurally optimized derivative with enhanced biological stability, making it the preferred choice for in vivo studies compared to its less stable predecessor, VU0038882 [1]. Its validated efficacy in a murine model of systemic S. aureus infection—evidenced by a significant reduction in liver abscesses and tissue damage—provides a strong foundation for researchers aiming to test the therapeutic potential of targeting bacterial metabolism and heme biosynthesis in a relevant disease context [2]. The compound's ability to prevent the emergence of antibiotic resistance and enhance phagocyte killing further supports its use in studies exploring novel anti-virulence or host-directed therapeutic approaches [1].

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